molecular formula C45H76O19 B10789802 Prototimosaponin A III

Prototimosaponin A III

Cat. No.: B10789802
M. Wt: 921.1 g/mol
InChI Key: SORUXVRKWOHYEO-LSYMTPQOSA-N
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Comparison with Similar Compounds

Prototimosaponin A III is unique among steroidal saponins due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its combined neuroprotective, anti-inflammatory, and anticancer activities, making it a valuable compound for scientific research and therapeutic development.

Biological Activity

Prototimosaponin A III (TAIII), a steroid saponin derived from Anemarrhena asphodeloides, has garnered attention for its diverse biological activities, particularly in the fields of oncology, neurology, and immunology. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its complex steroidal structure, which contributes to its pharmacological properties. Its molecular formula is C45H76O19C_{45}H_{76}O_{19} . The compound exhibits hydrophobic characteristics, which can limit its bioavailability in therapeutic applications.

Antitumor Activity

Recent studies have demonstrated that TAIII possesses significant cytotoxic effects against various cancer cell lines, including HeLa, HepG2, and A549 cells. The mechanisms underlying its antitumor effects include:

  • Induction of Apoptosis : TAIII promotes programmed cell death in cancer cells.
  • Inhibition of Tumor Migration and Invasion : It effectively reduces the metastatic potential of cancer cells.
  • Activation of Autophagy : This process aids in the degradation of damaged cellular components, contributing to the overall cytotoxic effect .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induces apoptosis
HepG212.5Inhibits migration
A54918.3Activates autophagy
PANC-114.7Induces apoptosis

Neurological Effects

TAIII has shown promising results in neuroprotection and anti-dementia activities. Research indicates that it can enhance cognitive functions and protect neuronal cells from oxidative stress.

  • Neuroprotective Mechanisms : TAIII promotes the proliferation of neuronal cells and upregulates nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions .
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative damage in neuronal tissues .

Case Study: Neuroprotective Effects

In a study involving streptozotocin-induced diabetic mice, administration of TAIII resulted in improved learning and memory functions compared to control groups. The compound's ability to upregulate nAChRs was noted as a significant factor in enhancing cognitive performance .

Immunomodulatory Effects

TAIII exhibits immunostimulating properties, enhancing the immune response against pathogens. It has been shown to have antimicrobial activity against various strains of bacteria and fungi . This suggests potential applications in treating infections and enhancing overall immune function.

Table 2: Antimicrobial Activity of this compound

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterial32 µg/mL
Candida albicansFungal16 µg/mL

Pharmacokinetics and Delivery Systems

Due to its hydrophobic nature, the bioavailability of TAIII is often limited. Recent advancements have focused on developing liposomal formulations to enhance its solubility and therapeutic efficacy.

  • Liposomal Formulations : Studies showed that TAIII-loaded liposomes significantly improved circulation time and tumor accumulation compared to free TAIII .
  • Targeted Delivery : Anti-CD44 antibody-modified liposomes demonstrated enhanced targeting capabilities for CD44-positive tumors, leading to increased antitumor activity .

Properties

Molecular Formula

C45H76O19

Molecular Weight

921.1 g/mol

IUPAC Name

2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45?/m0/s1

InChI Key

SORUXVRKWOHYEO-LSYMTPQOSA-N

Isomeric SMILES

CC1C2C(CC3[C@@]2(CCC4C3CCC5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O

Origin of Product

United States

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